molecular formula C23H24N6O2S2 B6564292 2-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-1,3-benzothiazole-6-sulfonamide CAS No. 932990-55-1

2-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-1,3-benzothiazole-6-sulfonamide

Cat. No.: B6564292
CAS No.: 932990-55-1
M. Wt: 480.6 g/mol
InChI Key: BMLUCKZZHCAFMR-UHFFFAOYSA-N
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Description

2-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-1,3-benzothiazole-6-sulfonamide is a useful research compound. Its molecular formula is C23H24N6O2S2 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.14021638 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the kappa opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with specific neurotransmitters in the brain and plays a significant role in pain perception, mood regulation, and consciousness.

Mode of Action

The compound acts as an antagonist at the kappa opioid receptor . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can lead to changes in the perception of pain and mood.

Pharmacokinetics

The presence of the pyrrolidine ring in its structure may contribute to its pharmacokinetic profile . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Properties

IUPAC Name

2-methyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S2/c1-15-13-22(29-11-3-4-12-29)27-23(24-15)26-17-5-7-18(8-6-17)28-33(30,31)19-9-10-20-21(14-19)32-16(2)25-20/h5-10,13-14,28H,3-4,11-12H2,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLUCKZZHCAFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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